2-(Benzyloxy)butanoyl chloride
Description
2-(Benzyloxy)butanoyl chloride is an acyl chloride derivative characterized by a four-carbon butanoyl chain substituted with a benzyloxy group (-OCH₂C₆H₅) at the second position. This compound is primarily used in organic synthesis as a reactive intermediate for introducing the 2-(benzyloxy)butanoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or polymers. Its reactivity stems from the electrophilic carbonyl chloride group, enabling nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles.
Properties
CAS No. |
137169-34-7 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-phenylmethoxybutanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-2-10(11(12)13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
NXIVXFMPYSKULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)butanoyl chloride can be synthesized through the reaction of 2-(benzyloxy)butanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of 2-(benzyloxy)butanoyl chloride.
Industrial Production Methods
While specific industrial production methods for 2-(Benzyloxy)butanoyl chloride are not well-documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids into acyl chlorides. The process is typically carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, 2-(Benzyloxy)butanoyl chloride hydrolyzes to form 2-(benzyloxy)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the synthesis of 2-(Benzyloxy)butanoyl chloride from 2-(benzyloxy)butanoic acid.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Reduces the acyl chloride to the corresponding alcohol.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Benzyloxy)butanoic Acid: Formed through hydrolysis.
2-(Benzyloxy)butanol: Formed through reduction.
Scientific Research Applications
2-(Benzyloxy)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The reactivity of 2-(Benzyloxy)butanoyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional functionalization options.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
2-(Benzyloxy)acetyl Chloride
- Structure : Shorter acetyl chain (C₂) with a benzyloxy group at position 2.
- However, the butanoyl derivative may offer enhanced solubility in non-polar solvents due to its extended alkyl chain .
- Applications : Used in peptide synthesis and as a protecting group reagent.
2-(2,3-Dimethylphenoxy)butanoyl Chloride
- Structure: Similar butanoyl backbone but substituted with a 2,3-dimethylphenoxy group instead of benzyloxy.
- The benzyloxy group in 2-(benzyloxy)butanoyl chloride provides a bulky aromatic substituent, which may influence stereoselectivity in reactions .
2-(Benzyloxy)-5-chlorobenzoyl Chloride
- Structure : Aromatic benzoyl chloride core with benzyloxy and chloro substituents.
- Key Differences: The aromatic ring in benzoyl chlorides enhances conjugation, stabilizing the carbonyl group and reducing reactivity compared to aliphatic acyl chlorides like 2-(benzyloxy)butanoyl chloride. The chloro substituent also introduces additional electronic effects, directing further substitutions .
Functional Group Variations
2-(Benzyloxy)aniline Hydrochloride
- Structure : Aniline derivative with a benzyloxy group at position 2.
- Key Differences : The absence of the acyl chloride group limits its use in nucleophilic acyl substitutions. However, the amine group enables diazotization and coupling reactions, making it suitable for synthesizing dyes or bioactive molecules .
(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol Hydrochloride
- Structure: Amino alcohol with a benzyloxy group and stereochemical specificity.
- Key Differences: The presence of both amino and hydroxyl groups allows for dual reactivity (e.g., in Schiff base formation or hydrogen bonding), contrasting with the single electrophilic site in 2-(benzyloxy)butanoyl chloride. Stereochemistry further influences biological activity .
Comparative Data Table
| Compound Name | Key Structural Features | Reactivity/Applications |
|---|---|---|
| 2-(Benzyloxy)butanoyl chloride | C₄ chain, benzyloxy at C₂ | Peptide coupling, polymer synthesis |
| 2-(Benzyloxy)acetyl chloride | C₂ chain, benzyloxy at C₂ | Faster acylation, protecting groups |
| 2-(2,3-Dimethylphenoxy)butanoyl chloride | Phenoxy with methyl groups | Steric effects in aromatic reactions |
| 2-(Benzyloxy)-5-chlorobenzoyl chloride | Aromatic Cl substituent | Stabilized carbonyl, directed synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
